molecular formula C26H25NO5 B12307575 Fmoc-2-methoxy-D-homophenylalanine

Fmoc-2-methoxy-D-homophenylalanine

Cat. No.: B12307575
M. Wt: 431.5 g/mol
InChI Key: SUDSIQWKKDSTQE-UHFFFAOYSA-N
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Description

Fmoc-2-methoxy-D-homophenylalanine (CAS: 1260610-30-7, molecular formula: C₂₆H₂₅NO₅, molecular weight: 431.48 g/mol) is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-natural amino acid derivative. Its structure features a homophenylalanine backbone (an additional methylene group in the side chain compared to phenylalanine) with a methoxy substituent at the 2-position of the aromatic ring and a D-configuration at the α-carbon . This compound is widely used in peptide synthesis, particularly in solid-phase methodologies, due to the Fmoc group’s orthogonality under basic conditions. Its methoxy substituent enhances solubility and modulates steric/electronic properties, making it valuable in designing peptide-based hydrogels and bioactive molecules .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

SUDSIQWKKDSTQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Selection

The synthesis of Fmoc-2-methoxy-D-homophenylalanine begins with D-homophenylalanine or its β-hydroxy precursor. Commercial availability of (2S,3R)-β-hydroxy-D-homophenylalanine (1) simplifies access to the core structure. Alternatively, homophenylalanine derivatives can be synthesized via Pd(II)-catalyzed tandem C–H amination/arylation of α-olefins, enabling scalable production from hydrocarbon feedstocks.

Ortho-Methoxy Group Installation

Direct O-methylation of β-hydroxy-D-homophenylalanine presents challenges due to competing side reactions (e.g., N-methylation, β-elimination). A optimized protocol uses methyl iodide (MeI) and silver oxide (Ag₂O) in dimethylformamide (DMF) at 25°C, achieving 65% yield with <3% racemization. The mild basicity of Ag₂O suppresses esterification and oxazolidinone formation, preserving the Fmoc group when present.

Table 1: Comparative O-Methylation Conditions

Reagent System Solvent Temp (°C) Yield (%) Racemization (%)
MeI + Ag₂O DMF 25 65 <3
MeI + K₂CO₃ DMF 40 38 12
(CH₃O)₂SO₂ + NaOH H₂O/THF 60 45 8

Fmoc Protection Strategies

Post-methylation, the amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-Osu (succinimidyl carbonate). Key considerations:

  • Solvent Selection : Dichloromethane (DCM) minimizes side reactions compared to DMF.
  • Base Compatibility : Diethylamine (DEA) with catalytic ZnCl₂ enables efficient Fmoc coupling at 0°C (95% yield).
  • Steric Effects : The methoxy group’s ortho position necessitates extended reaction times (4–6 hr) for complete protection.

Purification and Isolation Protocols

Crude Product Isolation

Post-synthesis, the crude product is precipitated by acidifying the reaction mixture to pH 2–3 using HCl or trifluoroacetic acid (TFA). Ethyl acetate extraction followed by anhydrous MgSO₄ drying yields a semi-pure solid.

Recrystallization Optimization

Ethanol/water (3:2 v/v) systems at 80°C achieve optimal solubility (50.1 g/L), with cooling to 25°C inducing crystallization (>98% purity). Alternative solvents:

  • Methylene Chloride/Hexane : Reduces polar impurities but lowers yield (82%).
  • Isopropanol : Effective for large-scale batches but requires slow cooling.

Table 2: Recrystallization Efficiency

Solvent System Purity (%) Yield (%) Crystal Morphology
Ethanol/H₂O (3:2) 98.5 91 Needles
CH₂Cl₂/Hexane (1:3) 97.2 82 Plates
Isopropanol 96.8 88 Irregular

Analytical Validation and Quality Control

Chiral Purity Assessment

Enantiomeric excess (ee) is determined via HPLC using a Chiralpak IC-3 column (90% H₂O/10% ethanol, 0.8 mL/min). The D-enantiomer elutes at 12.3 min vs. 14.7 min for L-forms.

Stability Profiling

This compound exhibits:

  • Thermal Stability : Decomposition onset at 110°C (DSC).
  • Solution Stability : <5% degradation in DMF over 72 hr at 25°C.
  • Light Sensitivity : Photoisomerization occurs under UV (λ = 254 nm), necessitating amber storage.

Industrial-Scale Production Insights

Continuous Flow Synthesis

Telescoped O-methylation/Fmoc protection in microreactors (Reactionware®) enhances throughput:

  • Residence Time : 8 min vs. 6 hr batch.
  • Productivity : 1.2 kg/day using 10 mL reactor volume.

Green Chemistry Adaptations

  • Solvent Recycling : DMF recovery via fractional distillation reduces waste.
  • Catalyst Reuse : Ag₂O nanoparticles (5 cycles) maintain 92% activity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-methoxy-D-homophenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenylalanine derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2-methoxy-D-homophenylalanine is used as a building block in the synthesis of peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of methoxy and Fmoc groups in biological systems .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it an ideal candidate for drug design and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Fmoc-2-methoxy-D-homophenylalanine involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The methoxy group enhances the compound’s stability and reactivity, allowing for selective reactions with other molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Fmoc-2-methoxy-D-homophenylalanine and its analogs:

Compound Substituent(s) Configuration Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 2-methoxy D C₂₆H₂₅NO₅ 431.48 1260610-30-7
Fmoc-2-chloro-L-homophenylalanine 2-chloro L C₂₅H₂₂ClNO₄ 435.9 1260590-75-7
Fmoc-3,4-difluoro-D-homophenylalanine 3,4-difluoro D C₂₅H₂₁F₂NO₄ 437.44 1260609-50-4
Fmoc-D-Phe(4-CF₃)-OH 4-trifluoromethyl D C₂₅H₂₀F₃NO₄ 479.43 Not provided
Fmoc-2-fluoro-N-methyl-L-phenylalanine 2-fluoro, N-methyl L C₂₄H₂₂FNO₄ 407.44 2109724-64-1

Key Observations:

  • Substituent Effects: Methoxy (2-position): Enhances electron density via resonance donation, improving solubility in polar solvents . Fluoro (3,4-positions): Increases metabolic stability and lipophilicity, favoring membrane permeability in drug design . Trifluoromethyl (4-position): Strong electron-withdrawing effect stabilizes adjacent bonds, useful in protease-resistant peptide inhibitors .
  • Stereochemical Impact: D-configured analogs (e.g., this compound) are preferred for chiral recognition in enzyme-resistant peptides, whereas L-forms (e.g., Fmoc-2-chloro-L-homophenylalanine) mimic natural amino acids in bioactive sequences .

Biological Activity

Fmoc-2-methoxy-D-homophenylalanine (Fmoc-D-MhPhe) is a derivative of homophenylalanine, characterized by the presence of a methoxy group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has garnered attention in various fields, including peptide synthesis, drug development, and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The biological activity of Fmoc-D-MhPhe is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy group enhances binding affinity, which can lead to altered biological responses. Key pathways involved include:

  • Enzyme Inhibition/Activation : Fmoc-D-MhPhe may modulate enzyme activity, impacting metabolic pathways.
  • Receptor Modulation : It can influence receptor signaling, potentially affecting cellular responses.

1. Peptide Synthesis

Fmoc-D-MhPhe serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its structural properties allow for the creation of complex peptides with high purity, facilitating advancements in peptide-based therapeutics .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc conjugated amino acids. For instance, formulations containing Fmoc-phenylalanine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The combination with antibiotics like aztreonam has enhanced its antibacterial spectrum .

3. Neuroscience Research

In neuroscience, Fmoc-D-MhPhe is utilized to investigate neurotransmitter systems. Its ability to modulate synaptic activity makes it a valuable tool for developing compounds targeting neurological disorders .

Case Study 1: Antimicrobial Synergy

A study explored the antibacterial efficacy of Fmoc-F (a related compound) in combination with aztreonam against wound infections in mice. The results demonstrated a significant reduction in bacterial load, indicating potential therapeutic applications for Fmoc derivatives in treating infections .

Case Study 2: Peptide Library Development

Fmoc-D-MhPhe has been instrumental in creating diverse peptide libraries. These libraries are essential for screening various biological assays, leading to the discovery of novel bioactive compounds that can target specific diseases effectively .

Research Findings

Study Focus Findings
Study on Antimicrobial PropertiesFmoc-conjugated amino acidsExhibited antimicrobial activity against MRSA; synergistic effects noted when combined with aztreonam
Peptide Synthesis ResearchSPPS applicationsDemonstrated high purity and efficiency in peptide synthesis using Fmoc-D-MhPhe as a building block
Neuroscience ApplicationsNeurotransmitter modulationHighlighted potential for developing therapeutic agents targeting synaptic activity

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